

IUPAC name of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B170421

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate**

Abstract: This technical guide provides a comprehensive overview of **Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate**, a key heterocyclic building block for research and development in medicinal chemistry and materials science. The document details the compound's physicochemical properties, provides a robust, field-proven two-step synthetic protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the rich chemical reactivity of this scaffold, emphasizing its utility in advanced synthetic applications, particularly in the construction of complex molecular architectures for drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals, including Atorvastatin, Ketorolac, and Sunitinib.^{[1][2]} Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern drug design.^[3] **Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate** (CAS No: 1196-07-2) is a strategically functionalized derivative that serves as a highly versatile synthetic intermediate.^{[4][5]} The presence of three distinct functional handles—an ester, an N-methyl group, and a synthetically valuable C-Br bond—allows for precise and regioselective modifications, making it an ideal starting point for the

generation of diverse compound libraries. This guide elucidates the essential technical aspects of this compound, from its synthesis to its application, providing the foundational knowledge required for its effective utilization in a research setting.

Physicochemical and Structural Properties

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a substituted aromatic heterocycle. The pyrrole ring is an electron-rich aromatic system, though its aromaticity is less pronounced than that of benzene. The nitrogen atom's lone pair participates in the π -system, influencing the ring's reactivity. The methyl ester at the C2 position and the bromine atom at the C5 position are key sites for chemical modification.

Property	Value	Source
IUPAC Name	methyl 5-bromo-1-methylpyrrole-2-carboxylate	[4]
CAS Number	1196-07-2	[4] [5] [6]
Molecular Formula	C ₇ H ₈ BrNO ₂	[6]
Molecular Weight	218.05 g/mol	[6]
Canonical SMILES	COC(=O)C1=CC=C(N1C)Br	[4]
Appearance	(Expected) White to off-white solid	

Synthesis and Purification

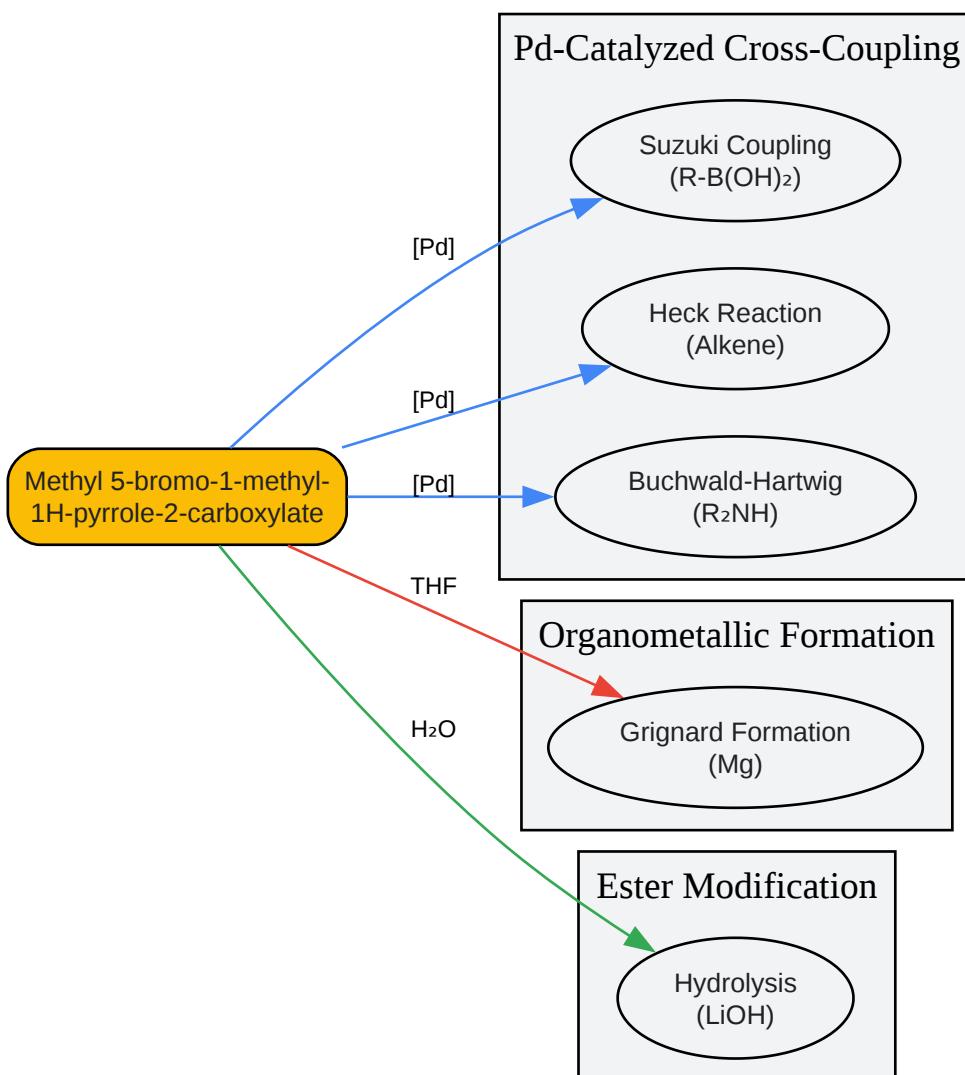
A reliable and scalable synthesis of the title compound can be achieved via a two-step sequence starting from the commercially available Methyl 1H-pyrrole-2-carboxylate. This method involves an initial regioselective bromination followed by N-alkylation.

Synthetic Workflow Diagram

Step 1: Regioselective Bromination

Methyl 1H-pyrrole-2-carboxylate

NBS, THF/MeOH, 0 °C


Methyl 5-bromo-1H-pyrrole-2-carboxylate

Step 2: N-Alkylation

Methyl 5-bromo-1H-pyrrole-2-carboxylate

1. NaH, THF
2. CH₃I

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (Target)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate [synhet.com]
- 5. Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | 1196-07-2 [chemicalbook.com]
- 6. 1196-07-2|Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [IUPAC name of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170421#iupac-name-of-methyl-5-bromo-1-methyl-1H-pyrrole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com